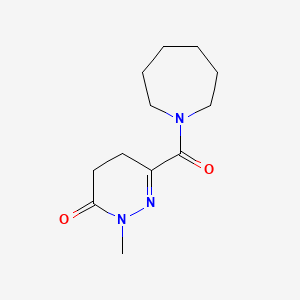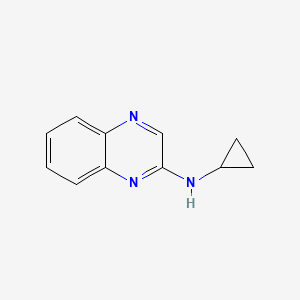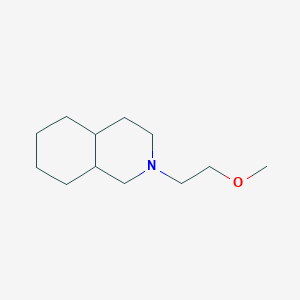
2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline is a chemical compound with a complex molecular structure. It has gained significant attention in the scientific community due to its potential applications in different fields.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline is not fully understood. However, it has been proposed that it exerts its analgesic and anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been suggested that it may act on the dopaminergic and cholinergic systems in the brain, which are involved in the regulation of movement and cognition.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been found to improve cognitive function and motor coordination in animal models of Parkinson's disease and Alzheimer's disease. In addition, it has been found to have antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easy to handle and use in different experimental setups. However, one of the main limitations is its high cost and limited availability, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline. One of the main areas of focus is the development of new pain-relieving drugs based on its analgesic and anti-inflammatory properties. Another area of focus is the investigation of its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, there is a need for further research on its antimicrobial and antifungal properties, which may lead to the development of new antibiotics. Finally, there is a need for the development of new synthesis methods that can improve the yield and purity of the product, thereby reducing its cost and increasing its availability for research purposes.
Synthesemethoden
The synthesis of 2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline involves the condensation reaction of 2-methoxyethylamine and cyclohexanone in the presence of sodium ethoxide. This reaction leads to the formation of the intermediate product, which is then reduced using sodium borohydride to obtain the final product. The purity and yield of the product can be improved by using different purification techniques such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline has been extensively studied for its potential applications in different fields of research. It has been found to have significant analgesic and anti-inflammatory properties, which make it a potential candidate for the development of new pain-relieving drugs. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, it has been found to have antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-14-9-8-13-7-6-11-4-2-3-5-12(11)10-13/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJXZURCAZCUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC2CCCCC2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(furan-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516669.png)


![1-[3-(Imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B7516676.png)

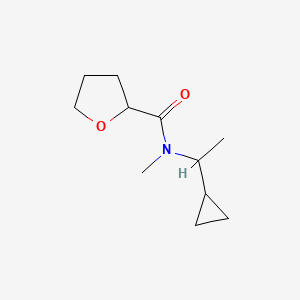
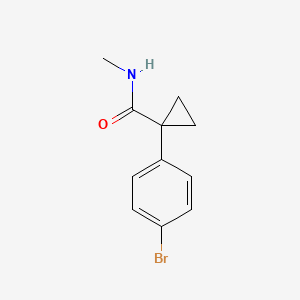
![N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516698.png)
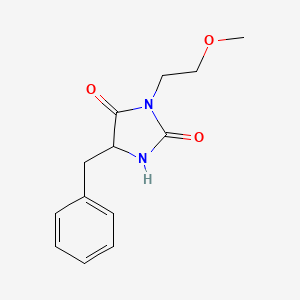
![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)
